2-Fluoropyridin-4-ol
Overview
Description
2-Fluoropyridin-4-ol, also known as 2-fluoro-4-pyridinol, is an organic compound with the molecular formula C5H4FNO. It is a fluorinated derivative of pyridine, characterized by the presence of a fluorine atom at the second position and a hydroxyl group at the fourth position on the pyridine ring. This compound is of significant interest due to its unique physical, chemical, and biological properties .
Mechanism of Action
Target of Action
Fluoropyridines, in general, have been known to exhibit interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could potentially influence their interaction with their targets.
Pharmacokinetics
It’s known that the compound is slightly soluble in water and highly soluble in polar organic solvents such as ethanol, methanol, and acetone . This could potentially influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoropyridin-4-ol. For instance, the compound’s solubility in different solvents could affect its distribution in various environments . Additionally, the compound’s stability under inert atmosphere and room temperature conditions could also influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
It is known that fluoropyridines, a group to which 2-Fluoropyridin-4-ol belongs, have interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Molecular Mechanism
It is known that fluoropyridines can have a strong electron-withdrawing effect , which could potentially influence their interactions with biomolecules. Specific details about binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not currently available for this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoropyridin-4-ol can be synthesized through various methods, including:
- The reaction of 2-fluoro-4-pyridyl lithium with water.
- The reaction of 2-fluoro-4-pyridyl magnesium bromide with a protic solvent.
- The oxidation of 2-fluoro-4-pyridyl hydrazine with oxygen.
Industrial Production Methods: Industrial production methods for this compound typically involve the use of fluorinating agents and controlled reaction conditions to ensure high yield and purity. Specific details on large-scale production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoropyridin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine atom or modify the pyridine ring.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2-fluoropyridin-4-one, while substitution reactions can produce a variety of fluorinated pyridine derivatives .
Scientific Research Applications
2-Fluoropyridin-4-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for potential therapeutic applications, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and materials.
Comparison with Similar Compounds
- 2-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
- 2-Chloro-4-fluoropyridine
Comparison: 2-Fluoropyridin-4-ol is unique due to the presence of both a fluorine atom and a hydroxyl group on the pyridine ring. This combination imparts distinct physical and chemical properties, such as increased polarity and reactivity compared to other fluorinated pyridines. Additionally, the hydroxyl group enhances its solubility in polar solvents and its potential for hydrogen bonding, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
2-fluoro-1H-pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO/c6-5-3-4(8)1-2-7-5/h1-3H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLSDLHMGRDAPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376495 | |
Record name | 2-Fluoropyridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253435-42-6, 22282-69-5 | |
Record name | 2-Fluoro-4(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=253435-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoropyridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoropyridin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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